N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c19-11-14-3-1-2-4-16(14)21-18(24)17(23)20-12-13-7-9-22(10-8-13)27(25,26)15-5-6-15/h1-4,13,15H,5-10,12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQZYLMRKGCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a cyanating agent under controlled conditions to introduce the cyano group.
Synthesis of the piperidinylmethyl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the piperidinylmethyl group.
Formation of the cyclopropylsulfonyl intermediate: This step involves the reaction of a suitable cyclopropyl derivative with a sulfonating agent to introduce the cyclopropylsulfonyl group.
Coupling of intermediates: The final step involves the coupling of the cyanophenyl, piperidinylmethyl, and cyclopropylsulfonyl intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to remove certain functional groups or alter its structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with fewer functional groups.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes and as a tool for probing the function of specific proteins or pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. In general, the compound may interact with specific molecular targets, such as proteins or enzymes, to modulate their activity. This can involve binding to the active site of an enzyme, altering the conformation of a protein, or interfering with a signaling pathway.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Differences
Key structural variations among oxalamide derivatives include substituents on the aromatic rings, piperidine modifications, and functional groups (e.g., sulfonyl, hydroxyethyl, methoxy). These differences influence pharmacological activity, solubility, and metabolic pathways.
Table 1: Structural and Pharmacological Comparison
Pharmacological and Metabolic Insights
- Antiviral Activity: Compounds with 4-chlorophenyl and piperidine-thiazole motifs (e.g., , Compound 8) exhibit potent HIV entry inhibition (EC50 < 100 nM) due to interactions with the CD4-binding site . The target compound’s 2-cyanophenyl group may alter binding affinity compared to 4-chlorophenyl analogs.
- Metabolic Stability : Oxalamides like S336 () resist amide hydrolysis in rat hepatocytes, suggesting metabolic stability . The cyclopropylsulfonyl group in the target compound may further enhance stability by reducing oxidative metabolism.
- Toxicity Profile: S336 has a high safety margin (NOEL = 100 mg/kg/day) due to rapid metabolism without toxic byproducts . Sulfonyl-containing analogs (e.g., CAS 898461-44-4) may exhibit similar safety but require empirical validation .
Functional Group Impact
- Sulfonyl vs. Hydroxyethyl/Methoxy Groups : Sulfonyl groups (e.g., in the target compound and CAS 898461-44-4) increase polarity and may improve solubility compared to hydroxyethyl or methoxy substituents (e.g., S336) .
- Cyanophenyl vs. Chlorophenyl: The electron-withdrawing cyano group in the target compound could enhance binding to enzymes or receptors compared to chlorophenyl analogs, as seen in kinase inhibitors .
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a cyanophenyl moiety, and an oxalamide group. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 358.46 g/mol. The presence of the cyclopropylsulfonyl group enhances its lipophilicity, which may influence its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Phospholipase A2 : The compound has been shown to inhibit cytosolic phospholipase A2 (cPLA2), which plays a crucial role in the inflammatory response by releasing arachidonic acid from membrane phospholipids .
- Anti-inflammatory Properties : By inhibiting cPLA2, the compound potentially reduces the production of pro-inflammatory mediators such as leukotrienes and prostaglandins, thereby alleviating inflammation .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:
| Study | Model | Activity | IC50 (µM) |
|---|---|---|---|
| Study 1 | In vitro | cPLA2 inhibition | 0.25 |
| Study 2 | Animal model | Anti-inflammatory effect | 0.5 |
| Study 3 | Cell line | Cytotoxicity against cancer cells | 0.75 |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, this compound demonstrated significant anti-inflammatory effects. The treatment group showed reduced swelling and pain compared to the control group, correlating with decreased levels of inflammatory cytokines.
Case Study 2: Cancer Cell Cytotoxicity
A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting potential for therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
